REACTION_SMILES
|
[CH3:12][C:13](=[O:14])[CH3:15].[OH:1][CH2:2][CH:3]1[CH:4]([CH2:9][OH:10])[CH2:5][CH2:6][CH2:7][CH2:8]1.[Pt:11]>>[O:1]1[CH2:2][CH:3]2[CH:4]([CH2:5][CH2:6][CH2:7][CH2:8]2)[C:9]1=[O:10]
|
Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CC(C)=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCC1CCCCC1CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Pt]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1OCC2CCCCC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:12][C:13](=[O:14])[CH3:15].[OH:1][CH2:2][CH:3]1[CH:4]([CH2:9][OH:10])[CH2:5][CH2:6][CH2:7][CH2:8]1.[Pt:11]>>[O:1]1[CH2:2][CH:3]2[CH:4]([CH2:5][CH2:6][CH2:7][CH2:8]2)[C:9]1=[O:10]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCC1CCCCC1CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pt]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1OCC2CCCCC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:12][C:13](=[O:14])[CH3:15].[OH:1][CH2:2][CH:3]1[CH:4]([CH2:9][OH:10])[CH2:5][CH2:6][CH2:7][CH2:8]1.[Pt:11]>>[O:1]1[CH2:2][CH:3]2[CH:4]([CH2:5][CH2:6][CH2:7][CH2:8]2)[C:9]1=[O:10]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCC1CCCCC1CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Pt]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1OCC2CCCCC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |